molecular formula C12H17F2NO4 B2701259 2-(1-(tert-Butoxycarbonyl)-3,3-difluoro-1,2,3,6-tetrahydropyridin-4-yl)acetic acid CAS No. 1823257-61-9

2-(1-(tert-Butoxycarbonyl)-3,3-difluoro-1,2,3,6-tetrahydropyridin-4-yl)acetic acid

Cat. No.: B2701259
CAS No.: 1823257-61-9
M. Wt: 277.268
InChI Key: OKSUYZSMBQHYFA-UHFFFAOYSA-N
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Description

2-(1-(tert-Butoxycarbonyl)-3,3-difluoro-1,2,3,6-tetrahydropyridin-4-yl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)-3,3-difluoro-1,2,3,6-tetrahydropyridin-4-yl)acetic acid typically involves multiple steps. One common method includes the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent like acetonitrile, with 4-dimethylaminopyridine (DMAP) as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)-3,3-difluoro-1,2,3,6-tetrahydropyridin-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can further react to form various derivatives.

Scientific Research Applications

2-(1-(tert-Butoxycarbonyl)-3,3-difluoro-1,2,3,6-tetrahydropyridin-4-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-3,3-difluoro-1,2,3,6-tetrahydropyridin-4-yl)acetic acid primarily involves its role as a protected intermediate in organic synthesis. The Boc group protects the amine functionality, allowing for selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical reactions, facilitating the synthesis of target compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1-(tert-Butoxycarbonyl)-3,3-difluoro-1,2,3,6-tetrahydropyridin-4-yl)acetic acid apart is its specific structure, which includes both the Boc protecting group and the difluoro-substituted tetrahydropyridine ring. This unique combination allows for specific reactivity and applications that may not be achievable with other similar compounds.

Properties

IUPAC Name

2-[3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,6-dihydropyridin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO4/c1-11(2,3)19-10(18)15-5-4-8(6-9(16)17)12(13,14)7-15/h4H,5-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSUYZSMBQHYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=C(C(C1)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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